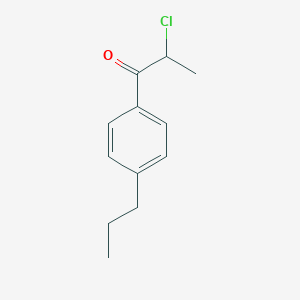
2-Chloro-1-(4-propyl-phenyl)-propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-1-(4-propyl-phenyl)-propan-1-one, also known as this compound, is a useful research compound. Its molecular formula is C12H15ClO and its molecular weight is 210.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Chloro-1-(4-propyl-phenyl)-propan-1-one, with the chemical formula C12H15ClO and CAS number 132560-67-9, is a chlorinated ketone that has garnered interest in biological research due to its unique structural characteristics and potential pharmacological applications. This compound features a propanone structure with a chlorine atom and a propyl group attached to a phenyl ring, making it an intriguing subject for studies on its biological activity.
The compound's structure contributes to its reactivity and potential interactions with biological molecules. Its electrophilic nature allows it to participate in various biochemical pathways, which could be leveraged for therapeutic purposes. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H15ClO |
| Molecular Weight | 224.70 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The mechanism of action for this compound is primarily through its interaction with nucleophiles in biological systems. The chloro and carbonyl groups are crucial for its reactivity, enabling it to affect various cellular processes. Ongoing research aims to elucidate specific molecular targets and pathways influenced by this compound, particularly in the context of drug development.
Biological Activity
Recent studies have explored the biological activity of this compound, focusing on its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that compounds structurally related to this compound exhibit significant antibacterial properties. For example, similar chlorinated ketones have shown effectiveness against various strains of gram-positive and gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds suggest potent antibacterial activity, with some derivatives achieving MICs as low as 5 μg/mL against Escherichia coli and Pseudomonas aeruginosa .
Anticancer Activity
In addition to antibacterial properties, there is emerging evidence supporting the anticancer potential of this compound. A study investigating structurally similar compounds showed promising results in inhibiting the proliferation of cancer cell lines such as HCT-116 and HeLa, with IC50 values ranging from 0.69 μM to 11 μM . The mechanism behind this activity may involve the induction of apoptosis in cancer cells through the modulation of specific cellular pathways.
Case Studies
Several case studies have highlighted the biological activity of chlorinated ketones similar to this compound:
- Antibacterial Study : A series of synthesized chlorinated ketones were tested against multiple bacterial strains, demonstrating significant inhibition rates. Compounds were evaluated using molecular docking techniques to predict their interactions with bacterial proteins.
- Anticancer Research : In vitro studies focused on the cytotoxic effects of related ketones on human cancer cell lines revealed that certain modifications to the chemical structure enhanced their potency as anticancer agents.
属性
IUPAC Name |
2-chloro-1-(4-propylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO/c1-3-4-10-5-7-11(8-6-10)12(14)9(2)13/h5-9H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNXBHEBHRAOFOB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)C(C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402310 |
Source


|
| Record name | 2-Chloro-1-(4-propyl-phenyl)-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132560-67-9 |
Source


|
| Record name | 2-Chloro-1-(4-propylphenyl)-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132560-67-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(4-propyl-phenyl)-propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70402310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














